2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,4-oxadiazole, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole ring is a key structural motif in many biologically active compounds and is found in a number of marketed drugs .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Conformational studies indicate free rotation around the oxadiazole–azanorbornane bond, whilst X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C N bond .Chemical Reactions Analysis
It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides . Selectivity may be achieved due to the involvement of N-4 atom of the 1,2,4-oxadiazole ring and NH2 group of the pyrazine moiety in the formation of hydrogen bond, which hinders N-4 atom from the electrophilic attack of MeI .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Screening for Antimicrobial and Anti-inflammatory Activities : A series of novel compounds, including those with 1,3,4-oxadiazole and 1,2,4-triazole moieties, were synthesized and demonstrated to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity. These findings highlight the potential pharmaceutical applications of these compounds in treating infections and inflammation (Gadegoni & Manda, 2013) Synthesis and screening of some novel substituted indoles contained 1,3,4-oxadiazole and 1,2,4-triazole moiety.
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives : Another study focused on derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, which were tested for their antimicrobial activity against various bacteria, mold, and yeast. This research contributes to the understanding of the structure-activity relationship of these compounds (Tien et al., 2016) Synthesis and Antibacterial Activity of Some Derivatives of 2-Methylbenzimidazole Containing 1,3,4-Oxadiazole or 1,2,4-Triazole Heterocycle.
Design and Pharmacological Evaluation : Novel oxadiazolyl-2-oxoindolinylidene propane hydrazides were designed and synthesized, evaluated for anti-inflammatory and analgesic activity. This study showcases the potential therapeutic applications of these compounds in pain and inflammation management (Kerzare et al., 2016) Design, Synthesis, Pharmacological Evaluation and Molecular Docking Studies of Substituted Oxadiazolyl-2-Oxoindolinylidene Propane Hydrazide Derivatives.
NMR Study of a Novel 1,3,4-Oxadiazole Derivative : A detailed NMR study of a new compound featuring the 1,3,4-oxadiazole moiety alongside a benzimidazole structure was conducted, highlighting the importance of structural elucidation in the development of new chemical entities (Ying-jun, 2012) An NMR Study of A Novel 1,3,4-Oxadiazole Derivative Containing Benzimidazole Moiety.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treating age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
The 1,2,4-oxadiazole ring, a key component of the compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It is known to interact with its targets through hydrogen bonding .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the diverse biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The presence of the indole nucleus in the structure suggests that it might bind with high affinity to multiple receptors .
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-15-3-8-18(9-4-15)28-21(33)12-32-20-10-5-16(2)11-19(20)23-24(32)26(34)31(14-27-23)13-22-29-25(30-35-22)17-6-7-17/h3-5,8-11,14,17H,6-7,12-13H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVJHVIWLFRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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